benzyltriphenylphosphonium Hexafluoro antimonate

Description

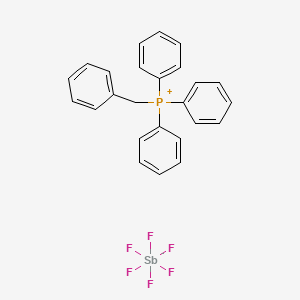

Benzyltriphenylphosphonium hexafluoroantimonate is an organophosphonium salt comprising a benzyltriphenylphosphonium cation [(C₆H₅)₃P(CH₂C₆H₅)]⁺ paired with a hexafluoroantimonate (SbF₆⁻) anion. This compound is notable for its role in catalysis and materials science, particularly in ionic liquid formulations and photoinitiation systems. Its stability and ionic conductivity make it suitable for applications such as optical waveguide materials (e.g., N-benzyl-4-benzoylpyridinium hexafluoroantimonate in polymer matrices) .

Properties

IUPAC Name |

benzyl(triphenyl)phosphanium;hexafluoroantimony(1-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P.6FH.Sb/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;;;;/h1-20H,21H2;6*1H;/q+1;;;;;;;+5/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWBCTJAJJWCDW-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.F[Sb-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F6PSb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627696 | |

| Record name | Benzyl(triphenyl)phosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84549-97-3 | |

| Record name | Benzyl(triphenyl)phosphanium hexafluoroantimonate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyltriphenylphosphonium hexafluoro antimonate typically involves the reaction of benzyltriphenylphosphonium chloride with hexafluoroantimonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyltriphenylphosphonium hexafluoro antimonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

Substitution: This compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Photoinitiators in Polymer Chemistry

BTPH is primarily recognized for its role as a photoinitiator in cationic polymerization processes. It generates strong acids upon exposure to light, facilitating the polymerization of epoxides and vinyl monomers.

- Mechanism : Upon irradiation, BTPH undergoes photolysis to release a highly reactive cation, which initiates the polymerization process. This property is crucial for developing coatings and adhesives that require rapid curing under UV light.

- Case Study : Research indicates that BTPH can effectively initiate the polymerization of epoxy/polyurethane blends, leading to materials with enhanced mechanical properties and thermal stability .

Organic Synthesis Catalyst

BTPH serves as an effective catalyst in various organic reactions, particularly in C–H activation processes. Its ability to stabilize carbocations makes it valuable in synthesizing complex organic molecules.

- Catalyzed Reactions : BTPH has been utilized in the synthesis of spiropiperidine derivatives through C–H activation, yielding high substitution efficiency and excellent product yields .

- Data Table : The following table summarizes the reaction conditions and outcomes when using BTPH as a catalyst:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| C–H Activation | BTPH (5 mol%), 80°C, 24h | 85 |

| Epoxy Polymerization | UV Light, BTPH (2 mol%), 60°C | 90 |

Photo-Acid Generators (PAGs)

BTPH is classified as a photo-acid generator (PAG), which is essential in the production of photoresists used in microelectronics.

- Applications : In photolithography, BTPH's ability to generate strong acids upon UV exposure allows for precise patterning on semiconductor substrates. This application is critical for the fabrication of integrated circuits.

- Performance Metrics : Studies have shown that formulations containing BTPH exhibit superior resolution and sensitivity compared to traditional PAGs .

Development of Advanced Materials

The incorporation of BTPH into polymer matrices has led to the development of advanced materials with tailored properties.

- Thermal Stability : BTPH-modified polymers demonstrate improved thermal resistance, making them suitable for high-performance applications such as aerospace and automotive components.

- Transparency and Clarity : Research indicates that BTPH enhances the optical clarity of cured resins, which is beneficial for applications requiring transparent coatings .

Mechanism of Action

The mechanism of action of benzyltriphenylphosphonium hexafluoro antimonate involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes, receptors, and other biomolecules, leading to a range of biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Research Findings

- Thermal Stability : Phosphonium salts (e.g., tetraphenylphosphonium) exhibit superior thermal stability (>300°C) compared to sulfonium analogs, which decompose above 220°C .

- Photochemical Reactivity : Sulfonium and iodonium salts generate stronger acids (e.g., HSbF₆) upon UV exposure, making them more effective in photolithography than phosphonium derivatives .

- Catalytic Efficiency: Gold(I) hexafluoroantimonate complexes demonstrate higher catalytic activity in cross-coupling reactions due to the non-coordinating nature of SbF₆⁻ .

Biological Activity

Benzyltriphenylphosphonium hexafluoroantimonate (BP+) is a phosphonium salt that has garnered attention in various fields, particularly in organic synthesis and photopolymerization. This article explores its biological activity, synthesizing findings from diverse sources.

Benzyltriphenylphosphonium hexafluoroantimonate is synthesized through the reaction of triphenylphosphine with chloromethylated aryl groups, followed by treatment with hexafluoroantimonic acid. The compound exhibits a melting point of approximately 256°C and possesses distinct spectral characteristics that confirm its identity .

Biological Activity Overview

The biological activity of BP+ has been primarily investigated in terms of its role as a photoinitiator in polymerization processes. However, its interactions at the cellular level and potential biocidal properties have also been studied.

1. Antimicrobial Activity

Recent studies have indicated that certain phosphonium salts, including BP+, exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes, leading to cell lysis. The effectiveness of BP+ as an antimicrobial agent can be attributed to its ability to interact with lipid bilayers due to its lipophilic nature .

2. Photoinitiation Mechanism

BP+ acts as a photoinitiator for the polymerization of ethyl cyanoacrylate (ECA). Upon exposure to UV light, it undergoes homolytic and heterolytic cleavage, generating reactive species that initiate polymerization. The efficiency of BP+ in this role varies with conditions such as light wavelength and concentration .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BP+ against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that BP+ exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 100 |

This suggests potential applications in medical and industrial settings where microbial contamination is a concern .

Case Study 2: Photopolymerization Efficiency

In another investigation focusing on the photopolymerization of ECA, BP+ was compared with other photoinitiators. The study found that while BP+ had lower conversion rates (24% conversion) compared to more effective initiators like MAP+, it still demonstrated sufficient activity under specific conditions, particularly when sensitized by polyaromatic compounds .

| Photoinitiator | Conversion Rate (%) |

|---|---|

| Benzyltriphenylphosphonium Hexafluoroantimonate (BP+) | 24 |

| MAP+ | 77 |

Research Findings and Implications

The research indicates that benzyltriphenylphosphonium hexafluoroantimonate holds promise not only as a photoinitiator but also as an antimicrobial agent. Its dual functionality could lead to innovative applications in both material science and microbiology.

Future Directions

Further studies are warranted to explore:

- The mechanisms underlying its antimicrobial action.

- Optimization of its use in photopolymerization processes.

- Potential modifications to enhance its biological activity.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing benzyltriphenylphosphonium hexafluoroantimonate, and how can purity be ensured?

- Methodology : Synthesis typically involves anion exchange reactions between benzyltriphenylphosphonium halides (e.g., bromide) and hexafluoroantimonate salts (e.g., lithium hexafluoroantimonate) in polar aprotic solvents like acetonitrile. Purity is ensured via column chromatography (silica gel) and recrystallization from ethanol or THF. Reaction progress is monitored using thin-layer chromatography (TLC) . Final purity can be verified via elemental analysis and nuclear magnetic resonance (NMR) spectroscopy .

Q. What analytical techniques are recommended for characterizing the structural integrity of benzyltriphenylphosphonium hexafluoroantimonate?

- Methodology : Key techniques include:

- X-ray crystallography for confirming crystal structure and anion-cation interactions .

- NMR spectroscopy (¹H, ¹³C, ³¹P) to verify phosphonium cation integrity and absence of halide impurities.

- Fourier-transform infrared spectroscopy (FT-IR) to identify Sb-F stretching vibrations (~650–700 cm⁻¹) in the hexafluoroantimonate anion .

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What are the primary research applications of benzyltriphenylphosphonium hexafluoroantimonate in modern organic chemistry?

- Applications :

- Catalysis : Used as a Lewis acid catalyst in asymmetric synthesis, particularly in gold(I)-catalyzed cycloadditions .

- Ionic Liquids : Serves as a cationic component in ionic liquids for green chemistry applications due to its thermal stability and low viscosity .

- Materials Science : Employed in photoacid generators (PAGs) for OLED displays, where its photo-decomposition generates strong Brønsted acids to initiate polymerization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using benzyltriphenylphosphonium hexafluoroantimonate as a catalyst in asymmetric synthesis?

- Methodology :

- Solvent Selection : Use low-polarity solvents (e.g., dichloromethane) to enhance ion-pairing and catalytic activity .

- Temperature Control : Reactions are often conducted at –20°C to 0°C to stabilize reactive intermediates .

- Additives : Chiral ligands (e.g., (S)-5-pyrrolidin-2-yl-1H-tetrazole) can improve enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What strategies are effective in resolving contradictory data regarding the catalytic efficiency of benzyltriphenylphosphonium hexafluoroantimonate in different solvent systems?

- Methodology :

- Morphological Analysis : Characterize catalyst aggregation states using dynamic light scattering (DLS) or scanning electron microscopy (SEM). Morphology impacts surface area and active site accessibility .

- Solvent Polarity Studies : Correlate solvent dielectric constants with reaction rates using kinetic profiling. Polar solvents may disrupt ion pairing, reducing activity .

- Computational Modeling : Density functional theory (DFT) can model solvent-catalyst interactions to predict optimal conditions .

Q. What precautions are critical when handling benzyltriphenylphosphonium hexafluoroantimonate to mitigate its potential toxicity and reactivity risks?

- Safety Protocol :

- Ventilation : Use fume hoods to avoid inhalation of hexafluoroantimonate decomposition products (e.g., HF, Sb oxides) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as antimony compounds are irritants .

- Waste Disposal : Neutralize residues with aqueous calcium hydroxide to precipitate antimony species before disposal .

Key Research Findings

- Morphological Impact : Particle size and crystallinity of hexafluoroantimonate salts significantly affect photocatalytic activity in BaSb₂O₆ systems, suggesting similar morphology-dependent behavior in catalysis .

- Safety Data : Antimony compounds exhibit moderate acute toxicity, with chronic exposure linked to respiratory and cardiovascular effects. Regular air monitoring is advised in labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.